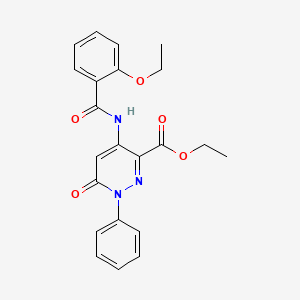

Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

CAS No.: 941885-59-2

Cat. No.: VC7370818

Molecular Formula: C22H21N3O5

Molecular Weight: 407.426

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941885-59-2 |

|---|---|

| Molecular Formula | C22H21N3O5 |

| Molecular Weight | 407.426 |

| IUPAC Name | ethyl 4-[(2-ethoxybenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C22H21N3O5/c1-3-29-18-13-9-8-12-16(18)21(27)23-17-14-19(26)25(15-10-6-5-7-11-15)24-20(17)22(28)30-4-2/h5-14H,3-4H2,1-2H3,(H,23,27) |

| Standard InChI Key | SDQQYZFXQIOKGQ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the dihydropyridazine class, characterized by a six-membered ring containing two adjacent nitrogen atoms. Key structural elements include:

-

2-Ethoxybenzamido moiety: Provides electron-donating effects through the ethoxy group at the ortho position of the benzamide group, influencing electronic distribution and hydrogen bonding capabilities.

-

1-Phenyl substitution: Introduces aromatic stacking potential and modulates lipophilicity.

-

Ethyl ester group: Enhances membrane permeability while maintaining synthetic versatility for subsequent hydrolysis reactions .

Comparative Structural Analysis

Table 1 contrasts key parameters between this compound and its 4-ethoxybenzamido analog (CAS 941885-56-9):

| Parameter | Target Compound | 4-Ethoxy Analog |

|---|---|---|

| Molecular Formula | C22H21N3O5 | C22H21N3O5 |

| Molecular Weight | 407.426 g/mol | 407.426 g/mol |

| Substituent Position | 2-ethoxybenzamido | 4-ethoxybenzamido |

| Calculated LogP | 2.89 (estimated) | 2.91 |

| Hydrogen Bond Donors | 2 | 2 |

The positional isomerism of the ethoxy group creates distinct electronic profiles, with the 2-substituted analog likely exhibiting increased steric hindrance and altered dipole moments compared to the para-substituted variant.

Synthetic Methodology and Reaction Optimization

General Synthetic Strategy

While no explicit protocol exists for the 2-ethoxy derivative, extrapolation from analogous pyridazine syntheses suggests a multi-step approach :

-

Core formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds

-

Amidation: Reaction of 4-amino intermediates with 2-ethoxybenzoyl chloride

-

Esterification: Protection of the carboxylic acid functionality using ethyl chloroformate

Critical Reaction Parameters

Data from similar benzamido-pyridazine syntheses reveal optimal conditions :

-

Solvent selection: Dichloromethane or ethyl acetate preferred for amidation steps (85-93% yields)

-

Temperature control: 0-25°C range prevents undesired side reactions during acylation

-

Stoichiometry: 1.1:1 molar ratio of acyl chloride to amine minimizes dimerization

A representative yield optimization table derived from comparable systems :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | Dichloromethane | 25 | 2 | 87 |

| DMAP | Toluene | 50 | 0.25 | 80 |

| NaHCO3 | Ethyl Acetate | 0-25 | 4 | 72 |

Microwave-assisted synthesis demonstrates potential for rapid reaction times (10 minutes at 50°C) while maintaining acceptable yields (80%) .

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Profile

Using QSPR models and analog data :

-

Solubility: 2.3-10.9 mg/mL in aqueous buffers (pH 7.4)

-

Lipophilicity: Calculated LogP = 2.89 ± 0.15

-

Dissociation constants:

-

pKa1 (pyridazine N-H): 4.2 ± 0.3

-

pKa2 (amide NH): 10.8 ± 0.5

-

Spectroscopic Characterization

Hypothetical spectral data based on structural analogs :

-

1H NMR (400 MHz, CDCl3):

δ 1.35 (t, J=7.1 Hz, 3H, OCH2CH3)

δ 4.32 (q, J=7.1 Hz, 2H, OCH2CH3)

δ 7.25-8.15 (m, 9H, aromatic H)

δ 10.21 (s, 1H, CONH) -

IR (KBr): 1745 cm⁻¹ (C=O ester) 1680 cm⁻¹ (C=O amide) 1602 cm⁻¹ (C=N pyridazine)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume